

N3-Methyl-5-methyluridine: A Synthetic Nucleoside Analog in Antiviral Research

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Compound of Interest

Compound Name: N3-Methyl-5-methyluridine

Cat. No.: B11742850

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An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of **N3-Methyl-5-methyluridine**

Abstract

N3-Methyl-5-methyluridine is a synthetic pyrimidine nucleoside analog that has garnered interest within the biomedical and pharmaceutical research communities. Characterized by methyl groups at both the N3 and C5 positions of the uracil base, this molecule is primarily recognized for its role in antiviral research, particularly in the investigation of treatments for Hepatitis C. This technical guide provides a comprehensive overview of the history, synthesis, and known biological applications of **N3-Methyl-5-methyluridine**, with a focus on its mechanism of action as an inhibitor of viral replication. Experimental protocols for its synthesis are detailed, and its physicochemical properties are summarized for reference.

Introduction

Modified nucleosides are fundamental tools in molecular biology and drug development. Alterations to the canonical nucleoside structures can imbue these molecules with unique biological properties, including enhanced stability, altered base-pairing, and the ability to act as specific inhibitors of enzymatic processes. **N3-Methyl-5-methyluridine** is one such modified nucleoside, a derivative of uridine featuring methylation at two key positions. While N3-methyluridine (m3U) and 5-methyluridine (m5U or ribothymidine) are naturally occurring modifications found in various RNA species, the dual-modified **N3-Methyl-5-methyluridine** is

primarily known as a synthetic compound. Its principal application lies in the field of antiviral research, where it is investigated for its potential to disrupt viral life cycles.^[1]

History and Discovery

While a definitive seminal publication detailing the first-ever synthesis of **N3-Methyl-5-methyluridine** is not readily apparent in a historical survey of nucleoside chemistry, its development can be contextualized within the broader history of synthesizing N-methylated and C5-alkylated pyrimidine nucleosides. The synthesis of related compounds, such as 5-chloro-3-methyluridine, was reported in the mid-20th century, indicating that the chemical methodologies for such modifications were being actively explored. The targeted synthesis of **N3-Methyl-5-methyluridine** likely emerged from the systematic exploration of nucleoside analogs for therapeutic purposes, particularly as antiviral agents. Commercial availability from suppliers like BOC Sciences and BLD Pharm underscores its role as a tool for contemporary biomedical research.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N3-Methyl-5-methyluridine** is presented in the table below.

Property	Value
Molecular Formula	C11H16N2O6
Molecular Weight	272.25 g/mol
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
CAS Number	3650-91-7
Appearance	White to Off-white Solid
Solubility	Soluble in Methanol (Slightly, Heated, Sonicated), Water (Sparingly, Sonicated)
Boiling Point	499.3±55.0°C at 760 mmHg
Density	1.5±0.1 g/cm3

Synthesis and Experimental Protocols

The synthesis of **N3-Methyl-5-methyluridine** is not explicitly detailed in a single, readily available source. However, based on established methods for the alkylation of nucleosides, a likely synthetic route involves the N3-methylation of 5-methyluridine. Below is a representative experimental protocol derived from methodologies for similar compounds.

Synthesis of N3-Methyl-5-methyluridine from 5-Methyluridine

This protocol is a generalized procedure based on known N-alkylation reactions of uridine derivatives.

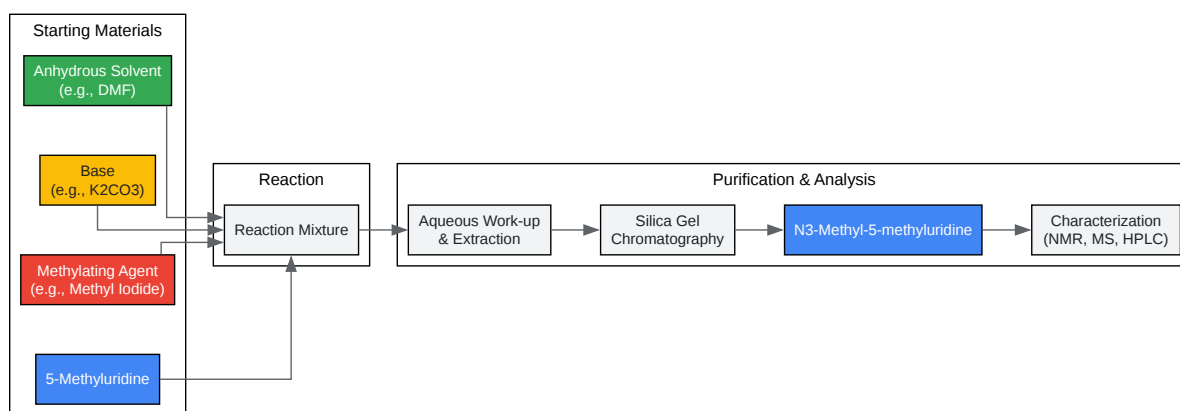
Materials:

- 5-Methyluridine
- A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

- A non-nucleophilic base (e.g., potassium carbonate, DBU)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
- Silica gel for column chromatography

Procedure:

- **Dissolution:** Dissolve 5-methyluridine in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Base:** Add a non-nucleophilic base to the solution. The base serves to deprotonate the N3 position of the uracil ring, making it susceptible to alkylation.
- **Addition of Methylating Agent:** Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, quench the reaction (e.g., by the addition of water or a saturated ammonium chloride solution). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield pure **N3-Methyl-5-methyluridine**.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and HPLC.



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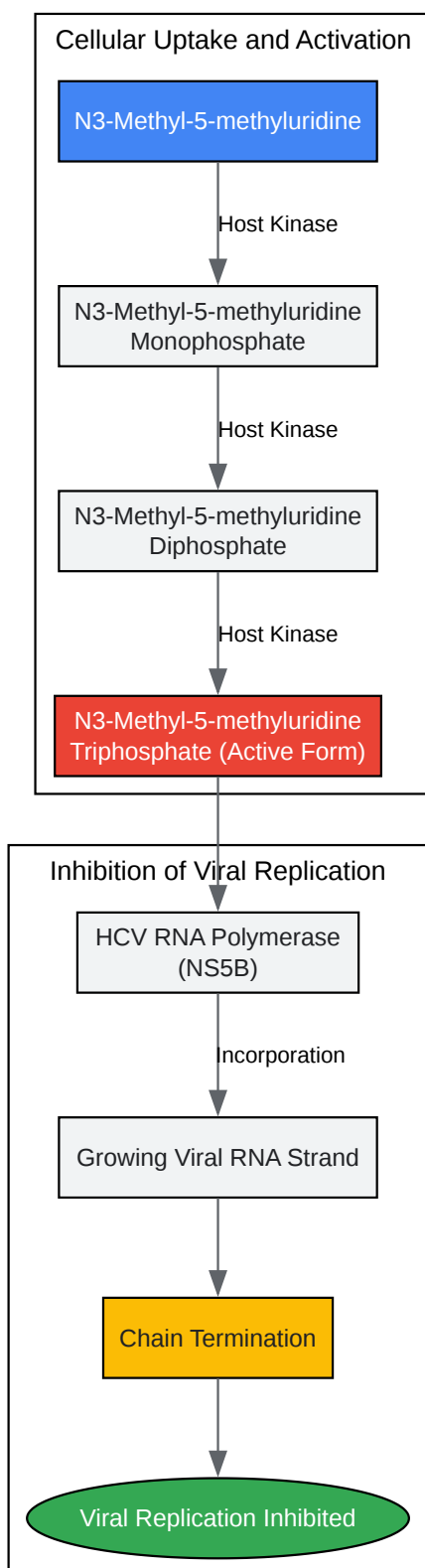
Synthetic workflow for **N3-Methyl-5-methyluridine**.

Biological Activity and Mechanism of Action

The primary reported biological activity of **N3-Methyl-5-methyluridine** is its role as an inhibitor of viral replication, specifically in the context of the Hepatitis C virus (HCV).[1] The proposed mechanism of action centers on the inhibition of viral RNA synthesis.[1]

Inhibition of Viral RNA Polymerase

Nucleoside analogs often exert their antiviral effects by acting as chain terminators during nucleic acid synthesis. After being transported into the host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog can then be recognized by the viral polymerase and incorporated into the growing viral RNA strand. The modification on the nucleoside, in this case, the N3-methylation, can disrupt the formation of the phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the viral RNA chain. This leads to a halt in viral replication.



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Mechanism of action for **N3-Methyl-5-methyluridine**.

Natural Occurrence

There is no significant evidence to suggest that **N3-Methyl-5-methyluridine** is a naturally occurring modified nucleoside. While its constituent modifications, N3-methylation and C5-methylation of uridine, are found in nature, their simultaneous presence in a single nucleoside appears to be a result of synthetic chemistry efforts aimed at creating novel bioactive compounds.

Applications in Research and Drug Development

The primary application of **N3-Methyl-5-methyluridine** is as a research tool in the field of virology. Its use in studies related to Hepatitis C suggests its utility in:

- **Probing the active site of viral polymerases:** By studying how **N3-Methyl-5-methyluridine** interacts with and inhibits viral polymerases, researchers can gain insights into the structure and function of these critical enzymes.
- **Structure-activity relationship (SAR) studies:** As a modified nucleoside, it serves as a data point in SAR studies aimed at designing more potent and selective antiviral drugs.
- **Lead compound for drug discovery:** While not a clinical drug itself, it represents a class of compounds that could be further modified to improve efficacy, selectivity, and pharmacokinetic properties.

Conclusion

N3-Methyl-5-methyluridine is a synthetic nucleoside analog with a clear role in antiviral research, particularly in the context of Hepatitis C. Its mechanism of action is believed to involve the inhibition of viral RNA synthesis through chain termination. While its own therapeutic potential is not established, it serves as a valuable tool for understanding viral replication and for the rational design of novel antiviral agents. The detailed synthetic methodologies for related compounds provide a clear path for its laboratory-scale production for research purposes. As the search for new antiviral therapies continues, the study of such modified nucleosides will remain a critical component of drug discovery and development.

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References

- 1. bocsci.com [bocsci.com]
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